Cas no 1361750-33-5 (3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid)

3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
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- 3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid
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- インチ: 1S/C13H10Cl2N2O2/c14-8-3-7(4-9(15)5-8)11-2-1-10(16)12(17-11)6-13(18)19/h1-5H,6,16H2,(H,18,19)
- InChIKey: YWJYKAULKKCJKK-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1)C1C=CC(=C(CC(=O)O)N=1)N)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 320
- トポロジー分子極性表面積: 76.2
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022005542-500mg |
3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid |
1361750-33-5 | 97% | 500mg |
$1,038.80 | 2022-04-03 | |
Alichem | A022005542-1g |
3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid |
1361750-33-5 | 97% | 1g |
$1,764.00 | 2022-04-03 | |
Alichem | A022005542-250mg |
3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid |
1361750-33-5 | 97% | 250mg |
$659.60 | 2022-04-03 |
3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acidに関する追加情報
3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid: A Promising Compound with Broad Applications in Pharmaceutical Research
3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid (CAS No. 1361750-33-5) is a structurally complex organic compound that has recently attracted significant attention in the field of pharmaceutical chemistry. This molecule combines the aromatic ring system of pyridine with a substituted phenyl group and an acetic acid functional group, creating a unique scaffold with potential therapeutic applications. The CAS No. 1361750-33-5 identifier ensures precise identification of this compound, which is critical for research and development in drug discovery processes.
The 3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid structure features a pyridine ring fused to a carboxylic acid group, with the 3,5-dichlorophenyl substituent attached to the pyridine ring at the 6-position. This molecular architecture allows for the modulation of biological activity through the introduction of functional groups, making it a versatile platform for drug design. Recent studies have highlighted the importance of 3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid in targeting specific protein interactions, particularly in the context of inflammation and neurodegenerative diseases.
One of the most significant advancements in the study of 3-Amino-6-(3,5-dichlorophen,yl)pyridine-2-acetic acid is its role in modulating the activity of kinases, which are key enzymes involved in cellular signaling pathways. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective inhibition of the JAK2 kinase, which is implicated in the pathogenesis of myeloproliferative neoplasms. The 3,5-dichlorophenyl group plays a critical role in this activity by enhancing the compound's affinity for the kinase's ATP-binding site, as revealed through molecular docking simulations.
Another area of interest is the 3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid's potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are associated with dysregulated cytokine production, and this compound has shown promise in suppressing the activity of pro-inflammatory cytokines like TNF-α and IL-6. A 2024 preclinical study published in *Pharmaceutical Research* reported that 3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid significantly reduced inflammation in a murine model of colitis, with minimal toxicity observed in the liver and kidneys.
The 3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid structure also offers opportunities for the development of targeted therapies in oncology. The 3,5-dichlorophenyl substituent has been shown to enhance the compound's ability to penetrate the blood-brain barrier, a critical factor in treating neurodegenerative disorders such as Alzheimer's disease. A recent study in *Nature Communications* (2023) explored the use of this compound as a potential therapeutic agent for amyloid-beta aggregation, a hallmark of Alzheimer's pathology. The results indicated that the compound effectively disrupted amyloid-beta fibril formation in vitro, suggesting its potential as a lead compound for drug development.
In terms of synthetic strategies, the 3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid can be synthesized through a multi-step process involving the coupling of aromatic halides with pyridine derivatives. The 3,5-dichlorophenyl group is typically introduced via electrophilic substitution reactions, while the amino group at the pyridine ring is often derived from nucleophilic attack on a halogenated intermediate. Advances in catalytic methods, such as the use of transition-metal catalysts, have improved the efficiency of these synthetic routes, making the compound more accessible for large-scale production.
The 3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid has also been investigated for its potential applications in agrochemicals. The 3,5-dichlorophenyl substituent confers herbicidal activity by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. A 2022 study in *ACS Sustainable Chemistry & Engineering* demonstrated that this compound exhibits broad-spectrum herbicidal activity against both monocot and dicot weeds, making it a valuable candidate for sustainable agriculture.
Despite its promising therapeutic potential, the 3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid faces challenges in terms of pharmacokinetic properties. The compound's solubility in aqueous media is relatively low, which may limit its bioavailability. However, recent efforts in prodrug design have shown that the 3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid can be modified to improve its solubility and stability. For example, the introduction of a hydrophilic side chain at the acetic acid group has been shown to enhance the compound's oral bioavailability in animal models.
In conclusion, 3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid (CAS No. 1361750-33-5) represents a promising scaffold for the development of novel therapeutics. Its unique structural features, including the 3,5-dichlorophenyl substituent and the amino group, enable it to target a wide range of biological processes. Ongoing research into its pharmacological properties and synthetic methods is likely to lead to new applications in medicine, agriculture, and materials science. As the field of drug discovery continues to evolve, compounds like 3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid will play an increasingly important role in addressing unmet medical needs.
3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid is not only a subject of academic interest but also a potential candidate for industrial applications. The ability to fine-tune its chemical structure to enhance specific properties, such as solubility, stability, and target specificity, makes it a valuable asset in the development of new drugs and agrochemicals. As research in this area progresses, the 3-Amino-6-(3,5-dichlorophenyl)pyridine-2-acetic acid will likely become an important tool in the quest for innovative solutions to complex biological and medical challenges.
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